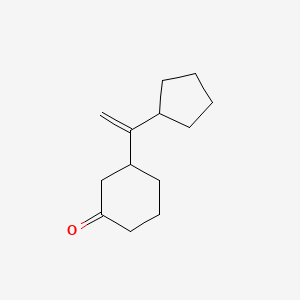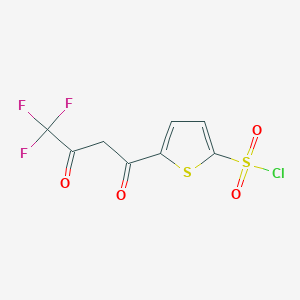
5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a trifluoromethyl group, a thiophene ring, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride typically involves the reaction of 4,4,4-trifluoro-3-oxobutanoyl chloride with thiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. Common solvents used include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group in the compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of various thiophene derivatives.
Condensation Reactions: The carbonyl group in the trifluoromethyl ketone moiety can undergo condensation reactions with hydrazines and hydroxylamines to form hydrazones and oximes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, chloroform, acetonitrile
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Thiophene Derivatives: Formed through oxidation or reduction of the thiophene ring
Scientific Research Applications
5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride is used extensively in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the development of enzyme inhibitors and probes for studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl ketone moiety can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-oxobutanoyl chloride: Shares the trifluoromethyl ketone moiety but lacks the thiophene and sulfonyl chloride groups.
Thiophene-2-sulfonyl chloride: Contains the thiophene and sulfonyl chloride groups but lacks the trifluoromethyl ketone moiety.
Uniqueness
5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds with diverse applications.
Properties
CAS No. |
147394-70-5 |
|---|---|
Molecular Formula |
C8H4ClF3O4S2 |
Molecular Weight |
320.7 g/mol |
IUPAC Name |
5-(4,4,4-trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H4ClF3O4S2/c9-18(15,16)7-2-1-5(17-7)4(13)3-6(14)8(10,11)12/h1-2H,3H2 |
InChI Key |
VVPHPMQVTQBXMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
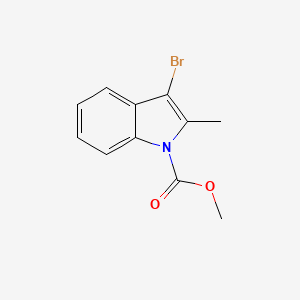
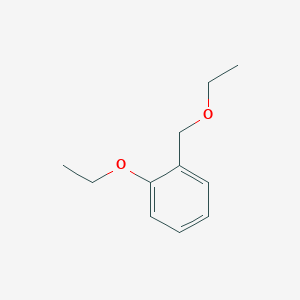
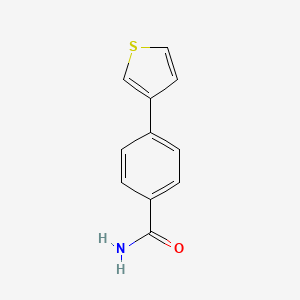

![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)
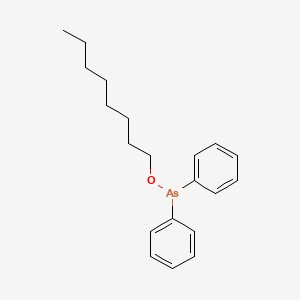
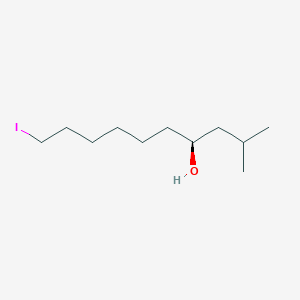
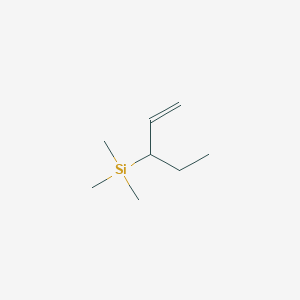
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
